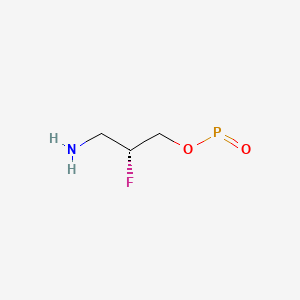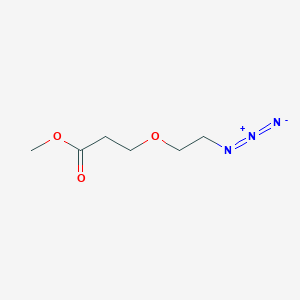
Azido-PEG1-ester méthylique
Vue d'ensemble
Description
Azido-PEG1-methyl ester, also known as methyl 3-(2-azidoethoxy)propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an azide group and a methyl ester, which enable it to participate in click chemistry reactions, enhancing its utility in various scientific fields .
Applications De Recherche Scientifique
Azido-PEG1-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates. .
Biology: Employed in the labeling and tracking of biomolecules. .
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. .
Industry: Applied in the development of advanced materials and coatings. .
Mécanisme D'action
Target of Action
Azido-PEG1-methyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The azide group in Azido-PEG1-methyl ester enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG1-methyl ester is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Azido-PEG1-methyl ester is the selective degradation of target proteins when it is used in the synthesis of PROTACs . This is achieved through the ubiquitin-proteasome system .
Analyse Biochimique
Biochemical Properties
Azido-PEG1-Methyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs. The azide group in Azido-PEG1-Methyl ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
The cellular effects of Azido-PEG1-Methyl ester are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Azido-PEG1-Methyl ester, as a click chemistry reagent, contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at -20°C for optimal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG1-methyl ester can be synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based structure. One common method involves the reaction of a PEG-based alcohol with a halogenated compound to form an intermediate, which is then treated with sodium azide to introduce the azide group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
In industrial settings, the production of Azido-PEG1-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-methyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in Azido-PEG1-methyl ester can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, forming triazoles. .
Esterification and Hydrolysis: The methyl ester group can undergo esterification and hydrolysis reactions, forming carboxylic acids and alcohols
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkynes.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves strained alkynes such as DBCO or BCN.
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and base or acid catalysts
Major Products Formed
Triazoles: Formed from CuAAC and SPAAC reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis of the methyl ester group
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG2-methyl ester: Contains a longer PEG spacer, providing increased solubility and flexibility.
Azido-PEG3-methyl ester:
Azido-PEG4-methyl ester: Offers even greater solubility and flexibility due to the longer PEG chain
Uniqueness
Azido-PEG1-methyl ester is unique due to its shorter PEG spacer, which provides a balance between solubility and structural rigidity. This makes it particularly useful in applications where a shorter linker is desired, such as in the synthesis of compact PROTAC molecules .
Propriétés
IUPAC Name |
methyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQALTVGFQMCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239523 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-80-2 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


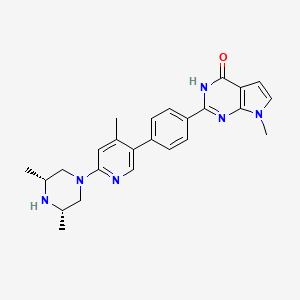
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
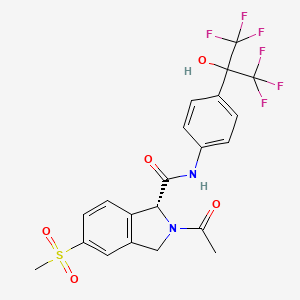
![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
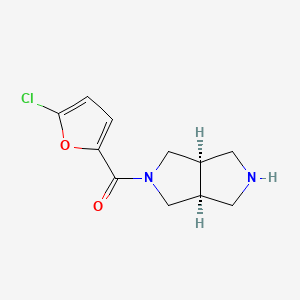

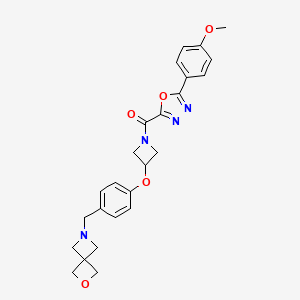

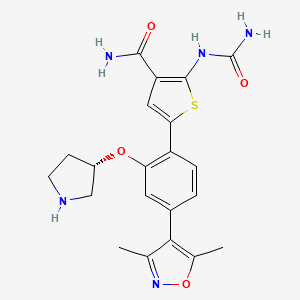
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
